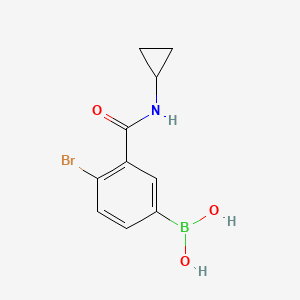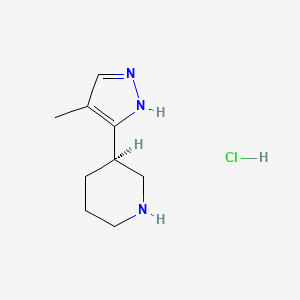
5-bromo-N,N-diphenylnaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N,N-diphenylnaphthalen-1-amine is an organic compound with the molecular formula C22H16BrN It is a derivative of naphthalene, substituted with a bromine atom at the 5-position and two phenyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N,N-diphenylnaphthalen-1-amine typically involves the bromination of N,N-diphenylnaphthalen-1-amine. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often require refluxing the mixture to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N,N-diphenylnaphthalen-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution Products: Various substituted naphthalenes depending on the nucleophile used.
Oxidation Products: Naphthoquinones.
Reduction Products: Dihydro derivatives.
Coupling Products: Biaryl compounds.
Applications De Recherche Scientifique
5-bromo-N,N-diphenylnaphthalen-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 5-bromo-N,N-diphenylnaphthalen-1-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and phenyl groups play a crucial role in its binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-N,N-dimethylnaphthalen-1-amine: Similar structure but with methyl groups instead of phenyl groups.
N,N-diphenylnaphthalen-1-amine: Lacks the bromine atom.
5-chloro-N,N-diphenylnaphthalen-1-amine: Chlorine atom instead of bromine.
Uniqueness
5-bromo-N,N-diphenylnaphthalen-1-amine is unique due to the presence of both bromine and phenyl groups, which confer distinct chemical reactivity and potential biological activity. The bromine atom enhances its electrophilic character, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C22H16BrN |
|---|---|
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
5-bromo-N,N-diphenylnaphthalen-1-amine |
InChI |
InChI=1S/C22H16BrN/c23-21-15-7-14-20-19(21)13-8-16-22(20)24(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16H |
Clé InChI |
NKEGZJXEXDELQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC4=C3C=CC=C4Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)






